molecular formula C12H10BrN B3346290 3-Bromo-2-(4-methylphenyl)pyridine CAS No. 1171900-40-5

3-Bromo-2-(4-methylphenyl)pyridine

Cat. No.: B3346290
CAS No.: 1171900-40-5
M. Wt: 248.12 g/mol
InChI Key: XCQNZSMKBZRYJL-UHFFFAOYSA-N
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Description

3-Bromo-2-(4-methylphenyl)pyridine is an organic compound with the molecular formula C12H10BrN It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the third position and a 4-methylphenyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(4-methylphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and involves the coupling of a bromopyridine derivative with a boronic acid or ester. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-(4-methylphenyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura, to form new carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Coupling Reactions: Palladium catalysts, boronic acids or esters, bases like potassium carbonate, and solvents like toluene or ethanol.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

    Substitution Reactions: Products where the bromine atom is replaced by another functional group.

    Coupling Reactions: Biaryl compounds or other complex structures formed through the creation of new carbon-carbon bonds.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

3-Bromo-2-(4-methylphenyl)pyridine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

    Material Science: It can be used in the preparation of materials with specific electronic or optical properties.

    Biological Studies: The compound may be used in studies involving enzyme inhibition or receptor binding due to its structural features.

Comparison with Similar Compounds

    3-Bromo-4-methylpyridine: Similar structure but with the methyl group at a different position.

    2-Bromo-4-methylpyridine: Another isomer with different substitution patterns.

    4-Bromo-2-methylpyridine: A compound with the bromine and methyl groups swapped in position.

Uniqueness: 3-Bromo-2-(4-methylphenyl)pyridine is unique due to the specific positioning of the bromine and 4-methylphenyl groups, which can influence its reactivity and interactions in chemical reactions. This unique structure can make it particularly useful in certain synthetic applications where other isomers may not be as effective.

Properties

IUPAC Name

3-bromo-2-(4-methylphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c1-9-4-6-10(7-5-9)12-11(13)3-2-8-14-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQNZSMKBZRYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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